molecular formula C37H32O16 B2727507 9'-Methyl lithospermate B CAS No. 1167424-31-8

9'-Methyl lithospermate B

Cat. No.: B2727507
CAS No.: 1167424-31-8
M. Wt: 732.647
InChI Key: REHAMWBRZKUHPN-CNJKJOQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9’-Methyl lithospermate B: is a naturally occurring polyphenolic compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is known for its various pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It has been extensively studied for its potential therapeutic applications in cardiovascular diseases, diabetes, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9’-Methyl lithospermate B typically involves the extraction and purification from Salvia miltiorrhiza. The compound can be isolated using preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The extraction process often involves the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of 9’-Methyl lithospermate B involves large-scale extraction from Salvia miltiorrhiza roots. The process includes ultrasonic extraction, solvent extraction, and purification using chromatographic techniques. The compound is then crystallized to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 9’-Methyl lithospermate B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of 9’-Methyl lithospermate B with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Chemistry: In chemistry, 9’-Methyl lithospermate B is used as a precursor for synthesizing various derivatives with improved pharmacological properties. It is also used in studying the structure-activity relationship of polyphenolic compounds .

Biology: In biological research, 9’-Methyl lithospermate B is investigated for its antioxidant and anti-inflammatory effects. It is used in cell culture studies to understand its impact on cellular processes and signaling pathways .

Medicine: In medicine, 9’-Methyl lithospermate B is studied for its potential therapeutic applications in treating cardiovascular diseases, diabetes, and cancer. It has shown promising results in preclinical studies for its neuroprotective and cardioprotective effects .

Industry: In the pharmaceutical industry, 9’-Methyl lithospermate B is used in the development of new drugs and formulations. Its derivatives are explored for their potential as active pharmaceutical ingredients (APIs) in various therapeutic areas .

Properties

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(2R,3R)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyl]oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)51-30(45)11-6-19-4-10-24(41)34-31(19)32(33(53-34)20-5-9-23(40)27(44)16-20)37(49)52-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32-,33+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYGJMZNCIGGFN-CNJKJOQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H32O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.